3-(azetidin-2-yl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(azetidin-2-yl)-1H-indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9(7-13-10)11-5-6-12-11/h1-4,7,11-13H,5-6H2 |
InChI Key |
JTFWDUUCHCANRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azetidin 2 Yl 1h Indole and Its Structural Congeners
Direct Synthetic Pathways to 3-(azetidin-2-yl)-1H-indole
Direct methods for forging the bond between an indole (B1671886) nucleus and an azetidine (B1206935) ring are crucial for the efficient construction of the target compound and its analogues. These strategies typically involve either the formation of a carbon-nitrogen bond or a carbon-carbon bond to link the two heterocyclic systems.
Aza-Michael Addition Reactions for Azetidine-Indole Linkage
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful and atom-economical method for creating carbon-nitrogen bonds. mdpi.com This strategy has been successfully applied to the synthesis of azetidine-indole derivatives.
A notable example involves the reaction of 1H-indole with methyl (N-Boc-azetidin-3-ylidene)acetate. In a reaction catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, the nucleophilic nitrogen of the indole adds to the β-position of the unsaturated ester, directly forming the azetidine-indole linkage. This reaction furnishes the desired product, methyl 2-(1-(1H-indol-1-yl)-N-Boc-azetidin-3-yl)acetate, in a moderate yield. mdpi.comnih.gov The use of DBU is advantageous as it is a non-nucleophilic base that minimizes side reactions like ester cleavage. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |
| 1H-Indole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 55% | mdpi.com |
| 1H-Imidazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 53% | mdpi.com |
| 1H-Benzimidazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 56% | mdpi.com |
This table summarizes the yields of aza-Michael addition reactions between various NH-heterocycles and an azetidine-based Michael acceptor.
Indole Coupling Reactions with Pre-functionalized Azetidine Building Blocks
Another direct approach involves the coupling of an indole nucleus with an azetidine ring that has been pre-functionalized with a suitable leaving group or reactive moiety. This strategy allows for the formation of a carbon-nitrogen or carbon-carbon bond at a specific position on the indole ring.
An efficient protocol has been developed for the N-alkylation of indole carboxylates with N-Boc-3-iodoazetidine. researchgate.netresearchgate.netktu.edu This reaction, typically carried out in the presence of a base such as cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF), leads to the formation of N-(azetidin-3-yl)indole carboxylates. ktu.edu This method provides a versatile entry point to a library of functionalized azetidine-indole building blocks. researchgate.net Patent literature also describes palladium-catalyzed cross-coupling reactions of indole derivatives with the zincate derived from N-Boc-3-iodoazetidine to form C-N linked products. google.com
| Indole Derivative | Azetidine Derivative | Coupling Conditions | Product | Reference |
| Ethyl 1H-indole-2-carboxylate | N-Boc-3-iodoazetidine | Cs2CO3, DMF | Ethyl 1-(N-Boc-azetidin-3-yl)-1H-indole-2-carboxylate | researchgate.netresearchgate.net |
| Methyl 1H-indole-5-carboxylate | N-Boc-3-iodoazetidine | Cs2CO3, DMF | Methyl 1-(N-Boc-azetidin-3-yl)-1H-indole-5-carboxylate | nih.gov |
| Indole (as zincate) | N-Boc-3-iodoazetidine | Palladium catalyst | N-Boc-3-(indol-1-yl)azetidine | google.com |
This table illustrates examples of coupling reactions between pre-functionalized azetidines and various indole derivatives.
Stereoselective Synthetic Strategies for Azetidine-Indole Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For azetidine-indole derivatives, which can possess multiple stereocenters, the development of stereoselective synthetic methods is of high importance.
Enantiospecific Ring Opening Reactions for Chiral Tryptamine (B22526) Analogues
The ring-opening of strained heterocycles like aziridines with indole nucleophiles is a well-established method for the synthesis of tryptamine derivatives. researchgate.netresearchgate.net While direct analogues using azetidines are less common, the principles from aziridine (B145994) chemistry provide a blueprint for potential enantiospecific syntheses. In these reactions, a chiral, activated aziridine undergoes nucleophilic attack by an indole, proceeding with high stereospecificity. For instance, rhodium-catalyzed allylic substitution of vinylaziridines with indoles yields enantioenriched β-vinyltryptamines with excellent transfer of chirality. researchgate.net Similarly, palladium-catalyzed desymmetrization of meso-aziridines with pyrroles, a related nitrogen heterocycle, proceeds with high enantioselectivity, suggesting a viable strategy for indoles as well. acs.org These methods highlight the potential for developing analogous enantiospecific ring-opening reactions of activated azetidines to produce chiral tryptamine analogues.
| Strained Ring | Nucleophile | Catalyst/Promoter | Key Feature | Reference |
| Chiral Vinylaziridine | Indole | Rhodium catalyst | Stereo-specific synthesis of β-vinyltryptamines | researchgate.net |
| meso-Aziridine | Indole | Palladium(II) catalyst | Enantioselective desymmetrization | acs.org |
| N-DNB-protected Aziridine | Indole | Lewis Acid | Regioselective, enantiospecific ring opening | researchgate.netresearchgate.net |
This table presents examples of enantiospecific ring-opening reactions of aziridines with indoles, serving as models for analogous azetidine chemistry.
Photocatalytic Cycloaddition Approaches for Stereocontrol
Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures with high stereocontrol. nih.gov Intermolecular [2+2] photocycloadditions, such as the aza-Paternò-Büchi reaction, offer a direct route to azetidine rings. researchgate.net
Recent advancements have demonstrated the intermolecular aza-[2+2] photocycloaddition of indoles with N-sulfonylimines, catalyzed by a photosensitizer like thioxanthone. researchgate.net This reaction proceeds with exclusive exo-stereoselectivity and can exhibit divergent regioselectivity (head-to-head vs. head-to-tail), leading to the formation of complex, ladder-shaped azetidine-fused indoline (B122111) pentacycles. researchgate.net Furthermore, intramolecular photocatalytic [2+2] cycloadditions of indole derivatives have been developed. For example, indole-tethered O-methyl oximes can be converted to indoline-fused azetidines via an energy transfer mechanism using an iridium-based photocatalyst, allowing for the regulation of reaction pathways and the stereoselective formation of strained polycyclic systems. nih.gov
| Indole Substrate | Reaction Partner | Photocatalyst | Selectivity | Product Type | Reference |
| N-Boc-3-methylindole | N-sulfonylimine | Thioxanthone | Exclusive exo stereoselectivity, divergent regioselectivity | Azetidine-fused indoline pentacycle | researchgate.net |
| Indole-tethered O-methyl oxime | Intramolecular | Ir(dFppy)3 | High stereoselectivity | Indoline-fused azetidine | nih.gov |
| Olefin-tethered indole | Intramolecular | Iridium complex | High stereoselectivity | Strained indoline scaffold | nih.gov |
This table showcases recent examples of photocatalytic cycloadditions involving indoles for the stereocontrolled synthesis of azetidine-containing structures.
Synthesis of Spirocyclic Indole-Azetidine Systems
Spirocyclic scaffolds containing both indole and azetidine rings are of significant interest due to their rigid, three-dimensional structures. The Staudinger ketene-imine cycloaddition is a cornerstone reaction for the synthesis of β-lactams (azetidin-2-ones) and has been extensively used to construct spirocyclic indole-azetidine systems. nih.govwindows.net
This [2+2] cycloaddition reaction involves the combination of a ketene (B1206846), generated in situ, with an imine derived from isatin (B1672199) (an indole-2,3-dione). The reaction of Schiff bases of isatin with ketenes generated from substituted phenylacetic acids can lead to the formation of 1,3-diaryl-spiro[azetidine-2,3'-indoline]-2',4-diones. nih.govwindows.net A key finding is that the diastereoselectivity of this reaction can be controlled by the method of ketene generation. Using a pre-synthesized acyl chloride typically favors the trans-diastereomer, whereas a one-pot procedure using oxalyl chloride or tosyl chloride for in situ ketene generation can favor the formation of the cis-diastereomer. rsc.orgacs.org
| Imine Substrate (from Isatin) | Ketene Precursor | Activating Agent | Predominant Diastereomer | Yield Range | Reference |
| 3-((4-Methoxyphenyl)imino)indolin-2-one | 2-(4-Chlorophenyl)acetic acid | Oxalyl Chloride/DIPEA | trans | ~70% | nih.govwindows.net |
| 3-((4-Chlorophenyl)imino)indolin-2-one | 2-Phenylacetic acid | Oxalyl Chloride/DIPEA | trans | 65-80% | windows.netresearchgate.net |
| Various Isatin Schiff bases | Substituted phenylacetic acids | TsCl/DIPEA | cis | Moderate | acs.org |
This table summarizes the synthesis of spiro[azetidine-2,3'-indoline]-2',4-diones via the Staudinger reaction, highlighting the control of diastereoselectivity.
[2+2] Cycloaddition Reactions in Spiro[azetidine-indole] Formation
The [2+2] cycloaddition is a powerful and direct method for constructing four-membered rings. In the context of spiro[azetidine-indole] synthesis, this typically involves the reaction of an imine or a related nitrogen-containing double bond with a ketene (the Staudinger reaction) or an alkene (a Paternò–Büchi type reaction). nih.govresearchgate.net
Visible-light-promoted [2+2] cycloadditions have emerged as a key strategy. researchgate.net An intramolecular dearomatization of indole derivatives using visible-light-promoted [2+2] cycloaddition has been successfully achieved. acs.org This method allows for the synthesis of highly strained cyclobutane-fused angular tetracyclic spiroindolines, which are difficult to obtain under thermal conditions. acs.org The reaction proceeds via an energy transfer mechanism under mild conditions, yielding products with high efficiency and excellent diastereoselectivity. acs.org
The Staudinger reaction, involving the cycloaddition of a ketene with an imine, remains a cornerstone for the synthesis of β-lactams (azetidin-2-ones). nih.gov For instance, dispirocyclic N-vinyl β-lactams have been synthesized through a mechanism where a rhodium carbenoid adds to an azirine or isoxazole (B147169), leading to a 2-azabuta-1,3-diene intermediate. rsc.org This intermediate then undergoes a [2+2] Staudinger cycloaddition with a ketene, generated in situ, to form the final spiro-β-lactam product. rsc.org While several methods exist, the Staudinger reaction is one of the most common for creating spiro-β-lactams. nih.gov
Recent advancements have focused on exploiting the reactivity of 2-isoxazoline carboxylates under visible-light photocatalysis. researchgate.net These reagents can be activated by a triplet energy transfer from a photocatalyst, enabling them to react with a wide range of alkenes to produce azetidine products amenable to further synthetic modifications. researchgate.net
| Reaction Type | Key Intermediates/Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Visible-Light [2+2] Photocycloaddition | Indole derivatives with tethered alkenes | Visible light, photocatalyst | Cyclobutane-fused tetracyclic spiroindolines | acs.org |
| Staudinger [2+2] Cycloaddition | Ketenes and Imines (derived from isatin) | Base, various solvents | Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones | nih.govrsc.org |
| Photocatalyzed Aza Paternò–Büchi Reaction | 2-Isoxazoline carboxylates and alkenes | Visible light, Iridium-based photocatalyst | Functionalized azetidines | researchgate.net |
Derivatization Strategies for Spiro[azetidine-indole] Scaffolds
Once the core spiro[azetidine-indole] scaffold is constructed, subsequent derivatization is crucial for exploring structure-activity relationships and developing functional molecules. These strategies often involve transformations of functional groups introduced during the initial synthesis.
Products from cycloaddition reactions are often designed to be versatile synthons. For example, azetidine nitrones, synthesized via a copper(I)-catalyzed cascade reaction, can readily participate in [3+2] cycloaddition reactions with alkynoates, providing a pathway to more complex, fused heterocyclic systems. acs.org This demonstrates how a functional group (the nitrone) installed during the ring-forming sequence can be used for subsequent elaboration. acs.org
In another approach, enantioselective synthesis of spiro-3,2'-azetidine oxindoles has been achieved through intramolecular C-C bond formation. nih.gov The resulting products, containing protecting groups like Boc or Cbz on the azetidine nitrogen, are readily deprotected or elaborated to yield medicinally relevant compounds. nih.gov This highlights the importance of protective group chemistry in the derivatization of these scaffolds.
The synthesis of multifunctional spirocycles can be achieved in a sequence involving the creation of an azetidinone followed by its reduction to an azetidine. researchgate.net This two-step process allows for the incorporation of diverse functionalities originating from common cyclic carboxylic acids, leading to spirocyclic amino acids that can be further integrated into larger molecular frameworks. researchgate.net
Synthetic Routes to Substituted Indole-Azetidinone Derivatives
Azetidin-2-ones, commonly known as β-lactams, are a prominent class of compounds. When fused or substituted with an indole moiety, they form a scaffold of significant interest. Condensation reactions are a primary method for their construction.
Condensation Reactions with Schiff Bases and Related Cyclizations
The most prevalent method for synthesizing indole-azetidinone derivatives involves a two-step sequence: the formation of a Schiff base (imine) followed by cyclization. researchgate.netbibliomed.org Typically, an indole-3-carbaldehyde is condensed with a primary amine to form the corresponding Schiff base. bibliomed.orgtandfonline.com
This imine then undergoes a [2+2] cycloaddition with chloroacetyl chloride in the presence of a base, such as triethylamine, to construct the 3-chloro-azetidin-2-one ring. bibliomed.orgtandfonline.comresearchgate.net This reaction is highly versatile, allowing for the synthesis of a wide array of derivatives by varying the amine component used to form the Schiff base. researchgate.netbibliomed.org For example, bis-azetidinone derivatives have been synthesized by starting with diamines like benzidine, leading to a molecule with two indole-azetidinone units. tandfonline.com The reaction is typically carried out in a solvent like DMF at controlled temperatures. tandfonline.com
The reaction of hydrazones (formed from aldehydes and hydrazines) with chloroacetyl chloride is also a well-established route to N-amino-substituted azetidinones. mdpi.comekb.eg This approach has been used to prepare 3-chloro-N-heteroarylamino-2-azetidinones, with both conventional heating and microwave irradiation being employed to facilitate the reaction. mdpi.com
| Starting Materials | Reagents for Cyclization | Base/Catalyst | Product | Reference |
|---|---|---|---|---|
| Indole-3-carbaldehyde, various primary amines | Chloroacetyl chloride | Triethylamine | 1-Aryl-3-chloro-4-(1H-indol-3-yl)azetidin-2-ones | bibliomed.orgtandfonline.com |
| Schiff bases from 3-Chloro-1H-indole-2-carbaldehyde | Chloroacetyl chloride | Not specified | 2-Azetidinone derivatives | researchgate.net |
| Aryl/heteroaryl hydrazones | Chloroacetyl chloride | Triethylamine | 3-Chloro-N-heteroarylamino-2-azetidinones | mdpi.com |
| Capric acid hydrazide-derived hydrazone | α-chloroacetylchloride | Not specified | Azetidine derivative | ekb.eg |
Mannich Base Chemistry in Indole-Azetidinone Synthesis
The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a secondary amine, is a powerful tool for C-C and C-N bond formation. mdpi.com This methodology has been applied to pre-formed indole-azetidinone scaffolds to introduce aminomethyl functionalities, thereby creating novel Mannich bases. tsijournals.comderpharmachemica.com
In a typical application, a thiazolidinone or azetidinone derivative containing an active N-H group (such as the indole nitrogen or an amide) is treated with formaldehyde and a secondary amine (e.g., morpholine (B109124) or piperidine) to yield the corresponding N-Mannich base. tandfonline.comderpharmachemica.com For example, a series of N-((3-(4-chloro-3-oxo-1-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)azetidin-2-yl)-1H-indol-1-yl)methyl)piperidine-1-carboxamides were synthesized using this approach. tsijournals.com This demonstrates the utility of the Mannich reaction for the late-stage functionalization of complex heterocyclic systems. Isatin (1H-indole-2,3-dione) is also a valuable starting material for generating a wide range of compounds, including Mannich bases. mdpi.com
Computational Approaches Guiding Azetidine Synthesis
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions, including the synthesis of strained ring systems like azetidines. acs.orgnih.gov
In the synthesis of azetidines via photocatalysis, computational models have been developed to predict which reactant pairs will successfully form products. mit.edu By calculating the frontier orbital energies of reactants in their excited states, researchers can identify pairs with closely matched energy levels, which require less energy to reach the reaction's transition state. mit.edu This predictive power allows for the pre-screening of substrates, moving beyond a trial-and-error approach and expanding the known substrate scope for azetidine synthesis. mit.edu
DFT calculations have also been used to rationalize the regioselectivity observed in azetidine-forming reactions. For instance, in the cyclization of ynamides, calculations helped to understand the preference for the observed 4-exo-dig pathway over the alternative 5-endo-dig pathway. nih.gov Similarly, in the Lewis acid-catalyzed aminolysis of epoxy amines, computational studies suggested that coordination of the lanthanum(III) catalyst to the substrate or product was responsible for the observed regioselectivity, correctly predicting the formation of azetidines from cis-epoxy amines and pyrrolidines from trans-isomers. frontiersin.org These computational insights provide a deeper understanding of reaction mechanisms and guide the rational design of substrates and catalysts for achieving desired synthetic outcomes. acs.org
Structure Activity Relationship Sar Investigations of 3 Azetidin 2 Yl 1h Indole Derivatives
Systematic SAR Studies on Indole-Azetidine Hybrid Compounds
Systematic investigations into hybrid compounds incorporating both indole (B1671886) and azetidine (B1206935) moieties have revealed critical insights into their biological activities. The indole scaffold is a "privileged structure" in medicinal chemistry, known for providing rigidity, hydrogen bonding capabilities through its NH group, and lipophilicity which aids in membrane penetration. vulcanchem.com The azetidine ring, a four-membered heterocycle, can act as a linker or a key interacting moiety with biological targets. vulcanchem.comnih.gov
SAR studies on various indole-azetidine hybrids have demonstrated that the nature and position of substituents on both the indole and azetidine rings are pivotal for their pharmacological effects. For instance, in a series of azetidin-2-one (B1220530) derivatives, which are structurally related to 3-(azetidin-2-yl)-1H-indole, the substitution pattern on the azetidinone ring was found to be critical for their antiproliferative activity. tudublin.ie The conversion of an imine to an azetidin-2-one in certain indole derivatives led to a significant increase in anti-leishmanial activity. jetir.org
These studies often involve the synthesis of a library of compounds where specific parts of the molecule are systematically varied. For example, researchers have explored the impact of different substituents at various positions of the azetidinone ring and the indole nucleus to map out the structural requirements for a desired biological response. tudublin.iejetir.org
Impact of Substituent Variation on Biological Activity Profiles
The variation of substituents on the this compound scaffold has a profound impact on the resulting biological activity profile. Both the electronic properties and the steric bulk of the substituents play a significant role.
On the indole ring , substitutions can alter the electron density and lipophilicity of the molecule. For example, the presence of electron-withdrawing groups like chlorine can increase the electrophilicity of the indole ring, which in turn can influence its reactivity in key biological interactions. Conversely, electron-donating groups may enhance the nucleophilicity of the indole nitrogen. Studies on related indole derivatives have shown that methoxy (B1213986) substitution at the 5th position of the indole ring can be favorable for anticancer activity. sci-hub.se
On the azetidine ring , the nature of the substituent can dictate the compound's interaction with target proteins. In a series of azetidin-2-ones designed as tubulin polymerization inhibitors, the introduction of a vinyl group at the C3 position of the azetidine ring was explored. nih.gov This modification, along with various aryl substituents at the C4 position, led to compounds with potent antiproliferative effects. For instance, compound 7s (4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one) showed an IC50 value of 8 nM in MCF-7 breast cancer cells. nih.gov
The following table summarizes the impact of substituent variations on the antiproliferative activity of some azetidin-2-one derivatives:
| Compound | C3-Substituent | N1-Substituent | C4-Substituent (Ring B) | IC50 (µM) in MCF-7 cells |
| 11 | -CH3, -Ph | --- | --- | 43.45 |
| 12 | -Ph, -Ph | --- | --- | 43.17 |
| 13 | Thiophene | --- | --- | 0.064 |
| 26 | Benzothiophene | --- | --- | 0.85 |
| 7s | Vinyl | 3,4,5-trimethoxyphenyl | 3-Hydroxy-4-methoxyphenyl | 0.008 |
| 7t | Vinyl | 3,4,5-trimethoxyphenyl | 4-amino | 0.017 |
These examples clearly demonstrate that even minor changes in substitution can lead to significant differences in biological potency.
Influence of Stereochemistry on Molecular Recognition and Biological Efficacy
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for chiral molecules like this compound. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific binding with ligands. researchgate.net The spatial orientation of substituents on the azetidine ring can significantly influence how the molecule fits into a binding pocket.
The development of stereodivergent synthesis methods is therefore essential in medicinal chemistry to access all possible stereoisomers of a compound, allowing for a thorough evaluation of their individual biological profiles. This approach is vital for identifying the most active and selective isomer for further development as a therapeutic agent. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide predictive insights for designing new analogues with enhanced potency.
These models are developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological data. For instance, a QSAR study on a series of N-(3-chloro-2-oxo-4-substituted azetidin-1-yl) isonicotinamide (B137802) derivatives as antimycobacterial agents identified key descriptors that influence their activity. researchgate.net Such models can help in understanding which structural features are important for the desired biological effect.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. These models can generate contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. For example, a 3D-QSAR study on indole and 7-azoindole derivatives as ROCK-2 inhibitors revealed that an electropositive group linked to a methoxy-benzene ring would enhance biological activity, while bulkier substitutions are preferred in another region. nih.gov
While specific QSAR models for this compound itself are not widely published, the principles from studies on related indole and azetidine-containing compounds are applicable. researchgate.netnih.govfarmaciajournal.com These computational approaches serve as a valuable guide for medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Mechanistic and Preclinical Studies of Biological Activities of Azetidine Indole Scaffolds
Receptor Binding and Modulation Studies
The azetidine-indole core is a versatile pharmacophore that has been investigated for its interaction with a range of receptors critical to cellular signaling and disease pathology.
Dopamine (B1211576) Receptor Agonism (e.g., D3, D2)
The dopamine D2 and D3 receptors are key targets in the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease. nih.govnih.gov Selective targeting of the D3 receptor over the D2 receptor is an attractive strategy due to the D3 receptor's more restricted tissue distribution, which could lead to fewer side effects. mdpi.com
Specific binding and functional data for 3-(azetidin-2-yl)-1H-indole at dopamine receptors are not prominent in the reviewed scientific literature. However, the indole (B1671886) scaffold is a common feature in many dopamine receptor ligands. Research into second-generation antipsychotics, many of which have high affinity for the D3 receptor, has revealed complex signaling mechanisms, including arrestin-3 agonism, which is distinct from traditional G-protein antagonism. nih.gov The development of D3-selective agonists remains a challenge due to the high structural homology between D2 and D3 receptors. mdpi.com
Chemokine Receptor Antagonism (e.g., CCR2)
The C-C chemokine receptor 2 (CCR2) and its ligand, MCP-1 (CCL2), play a significant role in the inflammatory response by mediating the trafficking of monocytes. nih.govnih.gov Antagonism of this receptor is a therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis and atherosclerosis. nih.gov
While direct studies on this compound are scarce, a novel series of CCR2 antagonists based on an N-(azetidin-3-yl)-2-(heteroarylamino)acetamide scaffold has been developed. nih.gov These compounds, while structurally more complex, feature the azetidine (B1206935) ring as a key component for interacting with the receptor. This research highlights the potential of azetidine-containing structures to function as potent CCR2 antagonists, a finding that has spurred the development of candidates for clinical trials. nih.govnih.gov
Table 2: Activity of Related Azetidine-Containing Scaffolds at CCR2
| Scaffold Class | Receptor Target | Activity |
|---|
Janus Kinase (JAK) Inhibition
Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are essential for signaling pathways of numerous cytokines and growth factors involved in immunity and inflammation. acs.org As such, JAK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis. google.comnih.gov
Preclinical studies have explored various heterocyclic scaffolds for JAK inhibition. One drug discovery effort identified a lead Janus Kinase (JAK) inhibitor that utilizes an azetidin-3-amino bridging scaffold. nih.gov This work employed an sp²-to-sp³ drug design strategy to improve selectivity and reduce off-target kinase activity while enhancing potency and solubility. nih.gov Other research has led to the development of clinical candidates for JAK1-selective inhibition, such as PF-04965842, which evolved from modifying the linker of existing JAK inhibitors. acs.org Although direct data on this compound as a JAK inhibitor is not available, the inclusion of azetidine in other potent JAK inhibitors suggests the scaffold's compatibility with the kinase's active site. nih.govgoogle.com
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades controlling cell proliferation, survival, and migration. nih.govnih.gov Dysregulation or mutation of EGFR is a hallmark of many cancers, making it a prime target for oncology drug development. nih.govcochrane.org
The indole nucleus is considered a "privileged" scaffold in the design of EGFR inhibitors. nih.gov Numerous indole-based compounds have been reviewed for their structure-activity relationships, synthesis, and molecular docking at the EGFR active site. nih.gov While specific inhibitory data for this compound against EGFR is not specified in the reviewed literature, the established role of the indole pharmacophore suggests that derivatives of this class could be explored for such activity. The search for new generations of EGFR inhibitors is ongoing, particularly to overcome resistance to existing therapies caused by mutations like C797S. acs.org
Enzyme Inhibition Profiling
Beyond receptor modulation, the azetidine-indole scaffold has been explored for its ability to inhibit various enzymes. While a comprehensive enzymatic inhibition profile for this compound is not publicly available, related structures have shown activity against several enzyme classes.
Table 3: Enzyme Inhibition by Related Scaffolds
| Scaffold Class | Target Enzyme | Biological Activity |
|---|---|---|
| N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide | α-Amylase | Inhibition |
| (4-(azetidin-3-yl)piperazine derivatives | Monoacylglycerol Lipase (B570770) (MAGL) | Inhibition |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov Their inhibition has emerged as a significant strategy in cancer therapy. google.com Azetidine-indole derivatives have been identified as promising HDAC inhibitors.
An unbiased library screening approach identified indole acetamide (B32628) 17 as a key compound, which led to the development of highly potent HDAC inhibitors even without a traditional zinc-binding moiety. nih.gov Further exploration revealed that simple indoles could act as suitable replacements for the azetidine ring in certain inhibitor designs, though this sometimes led to increased lipophilicity and off-target activities. nih.gov
One study highlighted an indole derivative, compound 20, as a potent and highly selective inhibitor of HDAC8, with an IC50 value of 0.01 μM and over 200-fold selectivity against other HDAC isoforms. ekb.eg This compound's indole moiety is believed to trigger apoptosis in T-cell-derived tumor cells without affecting histone or tubulin acetylation. ekb.eg The selectivity for HDAC8 is attributed to the conjugation of a 4-methoxybenzyl group to the enzyme's sub-pocket. ekb.eg The azetidine component in other inhibitors has been shown to follow a path similar to cyclic peptides, making partial overlaps with side chains in the enzyme's active site. nih.gov
Table 1: HDAC Inhibition by Azetidine-Indole Scaffolds
| Compound | Target | Activity (IC50) | Key Findings | Reference |
|---|---|---|---|---|
| Indole acetamide 17 | HDACs 1, 2, 3 | Not specified | Balanced inhibition profile; served as a lead for developing potent inhibitors without a zinc-binding group. | nih.gov |
| Compound 20 (Indole derivative) | HDAC8 | 0.01 μM | >200-fold selectivity over other HDACs; induces caspase-dependent apoptosis in T-cell lymphoma lines. | ekb.eg |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Indole derivatives, such as the NSAID indomethacin (B1671933), are known COX inhibitors. nih.govnih.gov Research has focused on modifying the indole scaffold to achieve COX-2 selectivity. Strategies include replacing the indole core with a benzimidazole (B57391) core or substituting the methyl group of indomethacin with a 4-methylsulfonyl phenyl moiety to better fit the hydrophobic pocket of the COX-2 active site. nih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed anti-inflammatory activity, with some compounds exhibiting inhibition of paw edema up to 63.69%. nih.gov Another study on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, which lack the sulfonyl group common in many COX-2 inhibitors, demonstrated potent and selective inhibition, with IC50 values for COX-2 as low as 0.6 nM. acs.org
Table 2: COX-2 Inhibition by Indole Derivatives
| Compound Series | Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives (S1–S18) | COX | Up to 63.69% inhibition of paw edema | Compounds S3, S7, and S14 were the most potent in the series. | nih.gov |
| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives | COX-2 | IC50 = 0.6−100 nM | Potent and selective COX-2 inhibition without a sulfonyl group. | acs.org |
| Benzimidazole derivatives (Indomethacin analogues) | COX-2 | IC50 = 0.10 μM (Compound 11b) | Compound 11b showed high potency and a selectivity index of 134. | nih.gov |
DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition
DNA gyrase and dihydrofolate reductase (DHFR) are essential enzymes in bacteria, making them prime targets for antibacterial agents. innovareacademics.insnv63.ru DNA gyrase, a topoisomerase, is crucial for relieving strain during DNA unwinding, while DHFR is vital for the synthesis of nucleotides and amino acids. innovareacademics.in
Azetidinone derivatives have been investigated as potential inhibitors of these enzymes. researchgate.net Molecular docking studies have been employed to understand the interaction between newly synthesized compounds and these bacterial targets. innovareacademics.indntb.gov.ua For instance, novel isoxazole (B147169) derivatives were screened against several S. aureus enzymes, with docking scores indicating that 4-hydroxy analogues gave promising results against DHFR, suggesting they could be leads for further development. innovareacademics.in Similarly, studies on thiazolo[3,2-a]pyridine and pyrazolo[3,4-d]thiazole derivatives identified compounds with significant antibacterial activity, which was correlated with their predicted ability to inhibit DNA gyrase. dntb.gov.ua Hybrid molecules combining different pharmacophores, such as sulfaguanidine (B1682504) with pyridine-2-one derivatives, have been designed as dual inhibitors of both DNA gyrase and DHFR. snv63.ru
Table 3: DNA Gyrase and DHFR Inhibition
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Isoxazole derivatives (2C, 2D) | DHFR, Pyruvate Kinase | Good docking scores (-8.33 and -8.64 G Score) suggesting potential as inhibitors. | innovareacademics.in |
| Thiazolo[3,2-a]pyridine & Pyrazolo[3,4-d]thiazole derivatives | DNA Gyrase | Compounds 5c, 5d, and 7e showed the highest antibacterial activity, correlating with in silico docking results. | dntb.gov.ua |
| 1,2,4-triazole-pyridine Schiff base hybrids | DHFR | Docking scores ranged from -10.3154 to -12.962 kcal/mol, with some derivatives showing promising antibacterial activity. | nih.gov |
Pteridine Reductase Inhibition
Pteridine reductase (PTR1) is an enzyme found in trypanosomatid protozoa, such as Leishmania and Trypanosoma. nih.govmdpi.com It plays a vital role in the salvage pathway of pterins and folates, providing a bypass mechanism for parasites to evade drugs that target DHFR. mdpi.com Therefore, inhibiting PTR1 is a key strategy for developing new anti-parasitic therapies. nih.gov
The active site of PTR1 has been extensively studied through crystallography to guide the design of potent inhibitors. nih.gov Structural analyses of Leishmania major PTR1 in complex with its cofactor and various ligands have revealed key interactions necessary for binding. nih.gov While direct studies linking the this compound scaffold to PTR1 inhibition are limited in the provided context, the general principles of inhibitor design for this enzyme are well-established. Inhibitors often mimic the structure of pterin (B48896) substrates. nih.gov The search for novel PTR1 inhibitors involves screening large compound libraries and using computational methods to identify molecules that can bind effectively to the enzyme's active site, with the ultimate goal of dual inhibition of both PTR1 and DHFR. mdpi.com
Evaluation of Antimicrobial Activities
The azetidine-indole scaffold has been extensively evaluated for its potential against a wide range of microbial pathogens, demonstrating notable antibacterial and antifungal properties. The unique structural features of these compounds, including the strained four-membered azetidine ring, contribute to their biological activity. medwinpublishers.comnih.gov
Antibacterial Activity of Azetidine-Indole Derivatives
Numerous studies have confirmed the antibacterial potential of azetidine-indole derivatives against both Gram-positive and Gram-negative bacteria. humanjournals.com Spiro[azetidine-2,3′-indole] derivatives, in particular, have shown significant activity. nih.govresearchgate.netrsc.org
In one study, a series of spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives were synthesized and tested. researchgate.net Compounds with specific substitutions on the phenyl ring demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa that was comparable to standard drugs like streptomycin, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL. researchgate.net Another series of 3-amino sulphonyl[3´-chloro-4´-(substituted phenyl)-2´-oxo azetidine]indole derivatives also showed moderate to good antimicrobial activity. asianpubs.org The combination of the azetidine ring with other heterocyclic systems, such as pyridine, has also yielded compounds with potent antibacterial effects. researchgate.net For example, 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one compounds were found to be highly active against all tested bacterial strains. researchgate.net
Table 4: Antibacterial Activity of Azetidine-Indole Derivatives
| Compound Series | Bacterial Strains Tested | Activity (MIC) | Key Findings | Reference |
|---|---|---|---|---|
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives (7a-j) | S. aureus, E. coli, P. aeruginosa | 6.25–12.5 µg/mL | Compounds 7a, 7b, 7c, 7d, and 7e showed activity nearly equivalent to standard drugs. | researchgate.net |
| 3-Amino sulphonyl[3´-chloro-4´-(substituted phenyl)-2´-oxo azetidine]indole (5a-j) | Not specified | Moderate to good activity | The 4-nitrophenyl substituted derivative showed notable activity. | asianpubs.org |
| 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one (110a, 110b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified | Found to be more potent against all tested strains compared to other derivatives in the series. | researchgate.net |
| Indole derivatives with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 µg/mL | Most compounds showed significant antibacterial activity. | nih.gov |
Antifungal Activity of Azetidine-Indole Derivatives
In addition to their antibacterial effects, azetidine-indole derivatives have demonstrated promising activity against various fungal pathogens. humanjournals.com Several studies have reported good to excellent antifungal activity for these compounds against strains like Candida albicans, Aspergillus niger, and Candida krusei. researchgate.netnih.govekb.eg
The same series of spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives that showed antibacterial effects also exhibited antifungal properties. researchgate.net Specifically, compounds 7c and 7h displayed antifungal activity equivalent to the standard drug Griseofulvin. researchgate.net Other research has focused on indole derivatives incorporating different heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole. nih.gov These compounds showed excellent activity against C. krusei and moderate activity against C. albicans, with MIC values as low as 3.125 µg/mL for the most effective compounds against C. albicans. nih.gov A study on 3-indolylthiophene derivatives also identified compounds with good inhibitory activity against both C. albicans and A. niger. ekb.eg
Table 5: Antifungal Activity of Azetidine-Indole Derivatives
| Compound Series | Fungal Strains Tested | Activity (MIC) | Key Findings | Reference |
|---|---|---|---|---|
| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives (7a-j) | A. niger, C. albicans | Not specified | Compounds 7c and 7h showed activity equipotent to Griseofulvin. | researchgate.net |
| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | C. albicans, C. krusei | 3.125 µg/mL (most effective vs C. albicans) | Excellent activity against C. krusei and moderate against C. albicans. | nih.gov |
| 3-Indolylthiophene derivative (4a) | C. albicans, A. niger | 9 µg/disk (C. albicans), 36 µg/disk (A. niger) | Showed good inhibitory activity comparable to fluconazole. | ekb.eg |
| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) 2-methyl-1H-indole-3-carboxamide derivatives | Various fungal strains | Not specified | Compounds were screened and showed antifungal activity. | medwinpublishers.com |
Antimycobacterial Activity and Related Studies
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Azetidine-indole derivatives have shown promise in this regard. medwinpublishers.comnih.gov
A series of (4-arylthiazol-2-yl)-4-(2-phenyl-1H-indol-3-yl)azetidin-2-ones were synthesized and evaluated for their antimycobacterial activity. researchgate.netscispace.com Among the tested compounds, some displayed excellent activity against Mycobacterium tuberculosis H37Rv. researchgate.net For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values of 1.56 and 0.78 µg/mL. medwinpublishers.com Another study reported that a Schiff base indole derivative bearing an azetidinone moiety was found to be highly active against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net
Furthermore, indole chalcones have been designed and evaluated against Mycobacterium tuberculosis, with some compounds showing high antitubercular activity. humanjournals.com The antimycobacterial potential of indole derivatives has been a subject of several studies, highlighting the importance of this scaffold in developing new treatments for tuberculosis. nih.gov
Table 1: Antimycobacterial Activity of Selected Azetidine-Indole Derivatives
| Compound Type | Test Strain | Activity (MIC) | Reference |
| Azetidin-2-one (B1220530) analogues | M. tuberculosis H37Rv | 1.56 µg/mL | medwinpublishers.com |
| Azetidin-2-one analogues | M. tuberculosis H37Rv | 0.78 µg/mL | medwinpublishers.com |
| Schiff base indolyl-1,3,4-oxadiazole-azetidinone | M. tuberculosis H37Rv | Highly Active | researchgate.net |
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. jetir.org Research into azetidine-indole derivatives has revealed their potential as antileishmanial agents. jetir.orgsci-hub.se
Studies on the structure-activity relationship (SAR) of these compounds have shown that the conversion of an imine attached to the indole into an azetidin-2-one ring dramatically increases the antileishmanial activity. jetir.orgsci-hub.se One such derivative demonstrated high potency with an IC50 value of 0.56 ± 0.06 µg/mL against Leishmania major promastigotes, which is comparable to the standard drug amphotericin B (0.56 ± 0.001 µg/mL). sci-hub.sechula.ac.th
Further research involved the synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, which were screened for their activity against Leishmania major. A significant enhancement in anti-parasitic activity was observed when the precursor methyleneamines were transformed into azetidin-2-ones. In fact, two of the synthesized compounds displayed antileishmanial activity comparable to the clinically used drug amphotericin B. The association of the indole with a β-lactam ring has been shown to produce compounds with potent antileishmanial activity. nih.gov
Table 2: Antileishmanial Activity of Azetidine-Indole Derivatives
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Azetidine-indole derivative | Leishmania major promastigotes | 0.56 ± 0.06 | sci-hub.sechula.ac.th |
| Amphotericin B (standard) | Leishmania major promastigotes | 0.56 ± 0.001 | chula.ac.th |
| 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones | Leishmania major | Comparable to Amphotericin B |
Antimalarial Activity
Malaria, caused by Plasmodium parasites, continues to be a major cause of morbidity and mortality worldwide. ijpsr.com Indole-based compounds have emerged as a promising scaffold for the development of new antimalarial drugs. nih.gov
Studies have shown that indole derivatives with nitrogen-containing substituents at the 3-position of the indole ring can inhibit the growth of Plasmodium falciparum in the low micromolar range. vulcanchem.com The azetidine moiety in compounds like 3-(azetidin-3-ylthio)-2-methyl-1H-indole may contribute to this activity. vulcanchem.com Bicyclic azetidines have been identified as competitive inhibitors of the Plasmodium cytosolic phenylalanine tRNA-synthetase (cFRS), a crucial enzyme for parasite protein synthesis. nih.gov This inhibition has the potential to prevent malaria transmission, provide prophylaxis, and offer a single-dose cure in animal models. nih.gov
Spiro-β-lactams and dispiro-β-lactams containing the indole nucleus have demonstrated good to excellent antimalarial activities against chloroquine-resistant Plasmodium falciparum strains, with IC50 values ranging from 5 to 32.2 µM. nih.gov Furthermore, spiro-indole derivatives are being explored for the treatment of parasitic diseases, including malaria caused by various Plasmodium species. google.com
Table 3: Antimalarial Activity of Indole-Based Compounds
| Compound Type | Target | Activity (IC50) | Reference |
| Spiro-β-lactams/dispiro-β-lactams | P. falciparum K14 (chloroquine-resistant) | 5 - 32.2 µM | nih.gov |
In Vitro Antiproliferative and Cytotoxic Activity Assessments in Cell Lines
The antiproliferative and cytotoxic effects of azetidine-indole scaffolds have been extensively studied in various cancer cell lines. researchgate.netscholarsresearchlibrary.com These compounds have shown potential as anticancer agents by targeting different cellular mechanisms. researchgate.netmdpi.com
A series of spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives were evaluated for their cytotoxicity against several human cancer cell lines, including breast (MDA-MB-453, MDA-MB-468) and lung (NCI-H522, NCI-H23) cancer cell lines. scholarsresearchlibrary.comresearchgate.net One compound, 7g, displayed significant cytotoxicity against the breast cancer cell lines, with IC50 values of 71.99 µg/ml on MDA-MB453 and 78.82 µg/ml on MDA-MB-468 in an XTT assay. scholarsresearchlibrary.com The same compound showed comparable results in an MTT assay. scholarsresearchlibrary.com
Novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor, were synthesized and evaluated for their antiproliferative activity. nih.gov These compounds, featuring a β-lactam ring, demonstrated the ability to inhibit tubulin assembly. nih.gov Similarly, 3-vinyl-β-lactams (2-azetidinones) showed potent activity in MCF-7 breast cancer cells, with one compound exhibiting an IC50 value of 8 nM, which is comparable to CA-4. nih.govresearchgate.net This compound also showed minimal cytotoxicity against non-tumorigenic cell lines. nih.govresearchgate.net
Furthermore, a new 1H-indole derivative was designed as a VEGFR-2 inhibitor and showed significant cytotoxicity against MCF-7 and HCT 116 cancer cell lines with IC50 values of 12.93 and 11.52 μM, respectively. mdpi.com Other studies have also explored the anticancer potential of various indole derivatives, including those with pyrazolinyl and azine moieties, against a range of cancer cell lines. mdpi.com
Table 4: In Vitro Antiproliferative and Cytotoxic Activity of Azetidine-Indole Derivatives
| Compound/Derivative | Cell Line | Assay | Activity (IC50) | Reference |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione (7g) | MDA-MB-453 (Breast) | XTT | 71.99 µg/ml | scholarsresearchlibrary.com |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione (7g) | MDA-MB-468 (Breast) | XTT | 78.82 µg/ml | scholarsresearchlibrary.com |
| 3-vinyl-β-lactam | MCF-7 (Breast) | 8 nM | nih.govresearchgate.net | |
| 1H-indole derivative | MCF-7 (Breast) | 12.93 µM | mdpi.com | |
| 1H-indole derivative | HCT 116 (Colon) | 11.52 µM | mdpi.com |
Computational Chemistry and Molecular Modeling Approaches in Indole Azetidine Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds such as those based on the indole-azetidine framework.
Molecular docking simulations are instrumental in visualizing how a ligand like an indole-azetidine derivative fits into the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are fundamental for molecular recognition and binding. For instance, in studies of other indole (B1671886) derivatives, docking has been used to analyze interactions with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial agents.
Research on azetidin-2-one (B1220530) derivatives has shown that these compounds can have satisfactory binding contact within the active site of the epidermal growth factor receptor (EGFR). Similarly, studies on 3-ethyl-1H-indole derivatives targeting the cyclooxygenase-2 (COX-2) enzyme have detailed specific interactions. One compound, for example, was predicted to form hydrogen bonds with amino acid residues ALA527, ARG120, TYR355, and LYS360, alongside hydrophobic interactions with several other residues within the COX-2 active site. This level of detail is critical for predicting the binding mode and guiding the rational design of more potent and selective inhibitors.
Table 1: Example of Predicted Ligand-Protein Interactions for Indole Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Indole-based heterocycles | MurC, Lanosterol 14α-demethylase | Not specified | Hydrogen bonds, pi-stacked interactions |
| Azetidin-2-one derivatives | EGFR | Not specified | Binding contact within active site |
| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | ALA527, ARG120, TYR355, LYS360 | Hydrogen Bonds |
This table is illustrative and based on findings from related indole and azetidine (B1206935) structures.
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. This is achieved using scoring functions, which are mathematical models that estimate the binding free energy. These functions can be empirical, knowledge-based, or machine-learning-based. Empirical scoring functions, for example, use parameters derived from experimental data on protein-ligand complexes to calculate binding affinities.
The output of a scoring function is typically a value in energy units (e.g., kcal/mol), where a more negative score indicates a stronger predicted binding affinity. For example, a study on new heterocyclic scaffolds based on an indole moiety reported docking scores as low as -11.5 kcal/mol against the MurC enzyme, which was superior to the standard drug ampicillin (B1664943) (-8.0 kcal/mol). In another study, azetidin-2-one derivatives showed high PLP fitness scores (a type of scoring function) of up to 77.79, compared to the reference ligand's score of 71.94 against EGFR. The accuracy of these predictions is critical, as they are often used to prioritize compounds for synthesis and biological testing. Modern approaches increasingly utilize deep learning and machine learning to develop more accurate scoring functions, which can outperform classical methods by learning from vast datasets of protein-ligand complexes.
Table 2: Predicted Binding Affinities of Various Indole/Azetidine Derivatives
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |
|---|---|---|---|
| Indole derivative (Compound 9) | MurC | -11.5 | Ampicillin (-8.0) |
| Indole derivative (Compound 9) | Human lanosterol 14α-demethylase | -8.5 | Ampicillin (-8.1) |
| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | -11.35 | Meloxicam (-6.89) |
This table presents findings from research on related compounds to illustrate the application of scoring functions.
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can assess the conformational stability of a ligand in the binding pocket and analyze the dynamics of its interactions with the protein.
Key metrics used to analyze MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure, indicating the stability of the complex. A stable complex will typically show a low and converging RMSD value (e.g., <3.5 Å). RMSF, on the other hand, measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. In a study of azetidin-2-one derivatives complexed with EGFR, MD simulations were run for 50 nanoseconds, with RMSD and RMSF plots used to confirm the stability of the ligand-receptor complex. Such simulations are crucial for validating docking results and understanding how conformational changes might affect ligand binding.
Table 3: Key Metrics in Molecular Dynamics Simulations
| Metric | Description | Implication for Indole-Azetidine Research |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | A low, stable RMSD for the ligand within the binding site suggests a stable binding pose. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., protein residue) from its average position over the course of the simulation. | Identifies which parts of the indole-azetidine ligand or the protein's binding site are flexible or rigid during the interaction. |
| Radius of Gyration (Rg) | Measures the compactness of a protein structure during the simulation. | A stable Rg value indicates that the protein-ligand complex maintains a consistent shape and does not unfold. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for elucidating reaction mechanisms, analyzing molecular conformations, and calculating a wide range of molecular properties with high accuracy.
DFT calculations are frequently employed to understand how chemical reactions occur by mapping their potential energy surfaces. This involves locating transition states and calculating activation energies, which helps to explain reaction outcomes like regioselectivity and stereoselectivity. For example, DFT has been used to study the ketene-imine Staudinger [2+2] cycloaddition to form azetidin-2-ones, revealing a two-step mechanism involving a zwitterionic intermediate.
In the context of indole and azetidine synthesis, DFT can explain why a particular regioisomer is formed preferentially. By calculating the energetic profiles of different possible reaction pathways, researchers can determine the kinetically and thermodynamically favored products. For instance, DFT calculations with an explicit solvent model have been used to provide a new scope for Baldwin's rules in the synthesis of 2-arylazetidines, confirming the role of kinetic control in the stereochemical outcome. This predictive power is invaluable for optimizing synthetic routes and designing novel reactions.
DFT is also a method of choice for determining the stable three-dimensional conformations of molecules and calculating their electronic and structural properties. For the specific compound 3-(azetidin-2-yl)-1H-indole, properties such as molecular weight, XLogP3 (a measure of lipophilicity), and polar surface area have been computed and are available in public databases.
For more complex indole-azetidine derivatives, DFT calculations at specific levels of theory (e.g., B3LYP/6-31+G(d,p)) can predict structural parameters like bond lengths and angles. These theoretical values can then be compared with experimental data from
Elucidation of Reaction Mechanisms and Energetic Profiles
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of indole-azetidine research, QSAR models are instrumental in predicting the biological activities of novel derivatives, guiding lead optimization, and providing insights into the molecular characteristics that govern their therapeutic effects. tandfonline.com The fundamental principle is that the variations in the biological activity of compounds within a series are directly related to changes in their molecular features, which can be quantified using molecular descriptors. nih.gov The process involves calculating these descriptors, selecting the most relevant ones, generating a predictive model, and rigorously validating its statistical significance and predictive power. tandfonline.com
The initial step in developing a QSAR model is to translate the two-dimensional (2D) or three-dimensional (3D) structures of the indole-azetidine molecules into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors codify various aspects of a molecule's physicochemical and structural properties. protoqsar.com Software like PADEL descriptor can compute a vast number of descriptors, often totaling over a thousand, which can be categorized into several classes including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. protoqsar.comorientjchem.org
For indole derivatives, a wide array of descriptors are typically calculated. orientjchem.org Common classes include:
Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Balaban index (J) and connectivity indices. tandfonline.comresearchgate.net
Electrostatic Descriptors: These pertain to the charge distribution and potential fields around the molecule, such as dipole moment and most positive or negative potentials. farmaciajournal.com
Constitutional Descriptors: These are the most basic descriptors, reflecting the molecular composition, such as molecular weight and counts of specific atom types. protoqsar.com
Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and describe electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.com
Following calculation, a critical selection process is undertaken to identify the subset of descriptors most relevant to the biological activity being studied. This step is crucial to avoid overfitting and to build a robust model. The process often begins by removing descriptors that have a constant or near-constant value across all molecules and those that are highly inter-correlated. orientjchem.org Subsequently, statistical methods like stepwise forward-backward variable selection are employed to derive the most significant descriptors for inclusion in the final QSAR model. nih.govfarmaciajournal.com
Table 1: Representative Molecular Descriptors in Indole Derivative QSAR Studies
| Descriptor Class | Descriptor Name | Description | Reference |
| Topological | Balaban Index (J) | A distance-based topological index that quantifies the degree of branching in a molecule. | researchgate.net |
| Topological | Valence Connectivity Index | A numerical value representing the degree of branching, considering the valence of each atom. | researchgate.net |
| Electrostatic | Dipole Moment | Measures the overall polarity of the molecule resulting from its charge distribution. | farmaciajournal.com |
| Electrostatic | Most-ve Potential | Represents the most negative value of the electrostatic potential on the molecule's surface, indicating sites for electrophilic attack. | farmaciajournal.com |
| Physicochemical | Log P | The logarithm of the octanol/water partition coefficient, representing the molecule's lipophilicity. | tandfonline.com |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | protoqsar.com |
Predictive Model Generation and Validation
Once a set of relevant descriptors is selected, a mathematical model is generated to correlate these descriptors (the independent variables) with the biological activity of the compounds (the dependent variable, often expressed as pIC₅₀). orientjchem.orgijpsi.org Several statistical methods are used to build these models in indole-azetidine research. farmaciajournal.comijpsi.org Common approaches include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. farmaciajournal.com
Partial Least Squares (PLS): A technique similar to MLR, PLS is particularly effective when dealing with a large number of descriptors that may be inter-correlated. nih.govfarmaciajournal.com
Artificial Neural Networks (ANN): These are non-linear models inspired by biological neural networks that can capture complex relationships between structure and activity, often yielding models with superior predictive capability compared to linear methods. ijpsi.org
Validation is the most critical phase of QSAR modeling, ensuring that the developed model is robust, statistically significant, and has a strong predictive capacity for new, untested compounds. researchgate.netderpharmachemica.com A model with good statistical fit does not necessarily have good predictive power. derpharmachemica.com Validation is typically performed using both internal and external methods. researchgate.net
Internal Validation assesses the stability and robustness of the model using the original training set of molecules. derpharmachemica.com A widely used technique is the leave-one-out (LOO) cross-validation, where a model is built using all but one compound, and the activity of the excluded compound is then predicted. nih.gov This process is repeated until every compound has been excluded once. nih.gov The key statistic derived from this is the cross-validated coefficient of determination, q². nih.gov
External Validation is considered the most definitive test of a model's predictive power. tandfonline.com It involves using the model developed with the training set to predict the biological activities of an external test set—a group of compounds that were not used in the model's generation. ijpsi.orgnih.gov The predictive ability is often quantified by the predictive r² (pred_r²). farmaciajournal.com A statistically robust and predictive QSAR model is confirmed when it satisfies multiple stringent validation criteria. farmaciajournal.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Common Acceptance Criteria | Reference |
| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | farmaciajournal.com |
| Cross-validated Coefficient of Determination | q² (or Q²loo) | Assesses the internal predictive ability of the model through leave-one-out cross-validation. | > 0.5 | orientjchem.orgfarmaciajournal.com |
| Predictive r-squared | pred_r² | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 | farmaciajournal.com |
| Mean Absolute Error | MAE | Represents the average absolute difference between predicted and observed activity values for the test set. | Lower values are better. | nih.gov |
Future Research Directions and Unexplored Avenues for 3 Azetidin 2 Yl 1h Indole and Analogues
Development of Novel and Efficient Synthetic Methodologies
The synthesis of azetidine-containing compounds, particularly those linked to other heterocyclic systems, presents unique challenges, including the management of ring strain and achieving regioselectivity. vulcanchem.com While established methods exist, the development of more efficient, scalable, and versatile synthetic routes is a critical future direction.
Key areas for methodological improvement include:
Aza-Michael Additions: The aza-Michael addition of indoles to azetidine-based Michael acceptors, such as methyl (N-Boc-azetidin-3-ylidene)acetate, has been shown to be a viable method for creating the indole-azetidine linkage. mdpi.com Future work could focus on optimizing catalysts and reaction conditions to improve yields and expand the substrate scope for various substituted indoles. mdpi.com
Cyclization Strategies: The most common method for forming the azetidine (B1206935) ring itself is through the cyclization of a pre-formed chain via nucleophilic displacement. acs.org Research into novel catalytic systems that can mediate this cyclization more efficiently and stereoselectively would be highly valuable. This could include developing enantiopure syntheses, as there is a notable lack of general methods for producing chiral azetidines. acs.org
[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for creating β-lactams (azetidin-2-ones). researchgate.netnih.gov These can then be reduced to the corresponding azetidines. acs.org Future exploration could involve developing novel variants of this reaction with indole-containing imines to directly synthesize precursors to 3-(azetidin-2-yl)-1H-indole analogues.
Ring Expansion/Contraction: Methods such as the ring expansion of aziridines via metal-catalyzed carbon monoxide insertion could be explored as an alternative route to the azetidine core. healthinformaticsjournal.com Conversely, rearrangement reactions of larger rings could also be investigated.
| Synthetic Strategy | Description | Potential for Improvement | References |
| Aza-Michael Addition | Addition of an indole (B1671886) NH to an α,β-unsaturated ester attached to an azetidine ring. | Optimization of catalysts (e.g., DBU, Cs2CO3) for higher yields and regioselectivity with diverse substrates. | mdpi.com |
| Intramolecular Cyclization | Nucleophilic displacement of a leaving group by an amine to form the azetidine ring. | Development of stereoselective methods to produce enantiopure azetidines. | acs.org |
| Staudinger Synthesis | [2+2] cycloaddition of a ketene with an indole-derived imine to form an azetidin-2-one (B1220530) precursor. | Exploration of chiral catalysts and novel ketene precursors to control stereochemistry. | researchgate.netnih.gov |
| Reduction of Azetidin-2-ones | Reduction of the β-lactam carbonyl group to a methylene (B1212753) group to yield the azetidine ring. | Use of chemoselective reducing agents (e.g., diborane, alanes) that tolerate sensitive functional groups on the indole. | acs.org |
Rational Design for Selective Targeting of Novel Biological Pathways
While the specific biological targets of this compound are not extensively characterized, the indole scaffold is known to interact with a wide array of biological targets, including serotonin (B10506) receptors, kinases, and microtubules. nih.govnih.gov The azetidine moiety provides a specific three-dimensional shape and a basic nitrogen center that can be critical for receptor binding. vulcanchem.com Future research should employ rational design to create analogues that selectively target novel or underexplored biological pathways.
This can be achieved by:
Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are often challenging to inhibit with small molecules. The rigid, defined structure of this compound analogues could serve as a starting point for designing inhibitors of specific PPIs, such as the PEX14–PEX5 interaction implicated in trypanocidal activity. acs.org
Kinase Inhibition: Indole derivatives are common scaffolds for kinase inhibitors. nih.gov By modifying the substitution pattern on both the indole and azetidine rings, new analogues could be designed to selectively target specific kinases implicated in cancer or inflammatory diseases, such as VEGFR-2 or EGFR. researchgate.netmdpi.com
Neurotransmitter Receptor Modulation: The structural similarity of the indole core to serotonin suggests that analogues could be designed to target various serotonin receptors (e.g., 5-HT1A, 5-HT7) or transporters (SERT). nih.gov This could lead to the development of novel antidepressants or anxiolytics.
Integration of Advanced Computational Techniques in Early-Stage Drug Discovery
Computer-aided drug design (CADD) is an indispensable tool for accelerating drug discovery. nih.gov Its integration into the early-stage development of this compound analogues is essential for success.
Key computational approaches include:
Molecular Docking: This technique can predict how different analogues bind to the active site of a target protein. beilstein-journals.orgemanresearch.org For example, docking studies could be used to screen virtual libraries of this compound derivatives against targets like the epidermal growth factor receptor (EGFR) to identify promising candidates for synthesis and testing. researchgate.net
Pharmacophore Modeling: By identifying the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity, a pharmacophore model can be built. emanresearch.org This model can then be used to screen for new molecules or guide the design of more potent analogues.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. innovareacademics.in This allows for the early identification and removal of molecules with poor drug-like properties, saving time and resources. growingscience.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding modes predicted by docking. mdpi.combeilstein-journals.org
Exploration of Diverse Substitution Patterns for Enhanced Bioactivity Profiles
The biological activity of the this compound scaffold can be finely tuned by introducing various substituents on both the indole and azetidine rings. A systematic exploration of these substitution patterns is a crucial avenue for future research.
| Ring Position | Substitution Strategy | Potential Impact | References |
| Indole N1 | Alkylation or arylation. | Can alter hydrogen bonding capacity, modulate lipophilicity, and influence binding orientation. | nih.gov |
| Indole C2 | Introduction of small alkyl (e.g., methyl) or cycloalkyl (e.g., cyclopropyl) groups. | Can significantly enhance cellular potency by occupying specific hydrophobic pockets in the target protein. | nih.gov |
| Indole C5/C6 | Addition of electron-withdrawing or electron-donating groups (e.g., -F, -OCH3, -NO2). | Modifies the electronic properties of the indole ring, affecting target interactions and metabolic stability. | mdpi.com |
| Azetidine N | Acylation or substitution with various functional groups. | Can introduce new interaction points, act as a covalent warhead (e.g., acryloyl group for KRASG12C inhibition), or modify physicochemical properties. | nih.gov |
| Azetidine C3/C4 | Introduction of aryl or other cyclic groups. | Can provide additional vectors for exploring target binding sites and improving potency. | nih.gov |
For instance, studies on KRASG12C inhibitors have shown that adding a methyl group at the C2 position of the indole can improve biochemical potency, while a 2-cyclopropyl motif can further enhance cellular potency. nih.gov Similarly, the introduction of substituents on the azetidine ring can lead to compounds with improved antiviral activity or antiproliferative effects. nih.govhealthinformaticsjournal.com
Hybridization Strategies with Other Privileged Scaffolds for Multi-target Ligands
Combining the this compound scaffold with other known pharmacophores is a powerful strategy for developing multi-target-directed ligands (MTDLs). researchgate.net This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govub.edu
Promising hybridization strategies include:
Indole-β-lactam Hybrids: The association of the indole ring with a β-lactam (azetidin-2-one) has produced compounds with significant antileishmanial activity. nih.gov This suggests that hybridizing the core scaffold with other heterocycles known for antimicrobial properties could yield novel anti-infective agents.
Indole-Triazole Hybrids: The incorporation of a triazole ring, another privileged heterocyclic motif, onto an indole backbone has been explored for creating new antifungal agents. nih.gov
Indole-Pyrazole Hybrids: Hybrid molecules containing both indole and pyrazole (B372694) moieties have been investigated as potential tubulin-targeting anticancer agents. nih.gov
Hybrids for CNS Targets: To address neurodegenerative disorders, the indole-azetidine scaffold could be merged with structures known to inhibit enzymes like cholinesterases or monoamine oxidase B (MAO-B). nih.govub.edu
By pursuing these future research directions, the full therapeutic potential of the this compound scaffold and its analogues can be systematically unlocked, paving the way for the discovery of novel and effective medicines.
Q & A
Q. Analytical Focus
- 1H/13C NMR : Essential for confirming substitution patterns. For instance, indole C3 protons typically resonate at δ 7.2–7.8 ppm, while azetidine protons appear at δ 3.0–4.0 ppm .
- HRMS : Validates molecular weight with <5 ppm error .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in structurally similar indole-imidazole hybrids .
If NMR signals overlap (e.g., azetidine vs. indole protons), 2D techniques (COSY, HSQC) or deuterated solvent shifts can clarify assignments .
What in vitro assays are recommended to assess the biological activity of this compound derivatives?
Q. Biological Evaluation
- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi, as applied to 3-(imidazolyl)-indole derivatives .
- Enzyme inhibition : Test interactions with oxidoreductases (e.g., EC 1.14.20.11/12) via spectrophotometric assays monitoring co-substrate depletion .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 calculation) .
What catalytic mechanisms are proposed for the formation of this compound in acid-catalyzed reactions?
Mechanistic Study
p-TSA likely facilitates protonation of the indole C3 position, enhancing electrophilicity for azetidine nucleophilic attack. This mirrors mechanisms in 3,3-di(indolyl)indolin-2-one synthesis, where acid catalysis stabilizes carbocation intermediates . Computational studies (DFT) on analogous systems suggest a two-step process: (1) indole activation, (2) ring closure via intramolecular cyclization . Isotopic labeling (e.g., 15N-azetidine) could validate intermediates.
How does the substitution pattern on the azetidine ring influence conformational stability?
Structural Analysis
Substituents on the azetidine ring (e.g., methyl, phenyl) induce steric strain, affecting planarity. For example, 3-(2-methoxy-1-octyl-azetidinyl)-1H-indole derivatives exhibit restricted rotation due to bulky groups, as shown by NOESY correlations . X-ray data for related compounds (e.g., 3-(4-fluorophenyl-imidazolyl)-indole hydrochloride) reveal puckered azetidine conformations stabilized by H-bonding .
What statistical methods are appropriate for analyzing dose-response data in pharmacological evaluations?
Q. Data Analysis
- Nonlinear regression : Fit dose-response curves using the Hill equation (GraphPad Prism or R).
- ANOVA with post-hoc tests : Compare IC50 values across derivatives (e.g., Tukey’s test for ≥3 groups) .
- QSAR modeling : Correlate structural features (e.g., azetidine ring size) with activity using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
